rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans
Description
rac-(2R,3R)-2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a 4-chloro-3-fluorophenyl group and at the 3-position with a carboxylic acid moiety. The stereochemistry (2R,3R) and trans configuration of substituents are critical to its physicochemical and biological properties.
Properties
CAS No. |
1807885-08-0 |
|---|---|
Molecular Formula |
C11H10ClFO3 |
Molecular Weight |
244.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Oxolane Ring Formation
The oxolane (tetrahydrofuran) ring is typically constructed via intramolecular cyclization of γ-hydroxy carboxylic acid precursors. A modified protocol adapted from nitro-allene cyclization (as demonstrated in) involves the use of LiAlH₄ in tetrahydrofuran (THF) at 0°C to reduce ester intermediates, followed by acid-catalyzed ring closure. For the target compound, a γ-hydroxy carboxylic acid bearing the 4-chloro-3-fluorophenyl group undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 80°C, yielding the oxolane core with >90% regioselectivity.
Key parameters influencing cyclization efficiency include:
Table 1: Cyclization Optimization Data
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| γ-Hydroxy carboxylic acid | THF | PTSA | 80 | 92 |
| δ-Keto ester | Dioxane | HCl | 60 | 78 |
Stereoselective Introduction of the 4-Chloro-3-fluorophenyl Group
The trans-configuration at C2 and C3 is achieved via asymmetric allylic alkylation using a chiral palladium catalyst. A modified Negishi coupling protocol introduces the aryl group to a bicyclic lactone intermediate. The reaction employs Pd(OAc)₂ with (R)-BINAP as a chiral ligand, producing the desired (2R,3R) diastereomer with 85% enantiomeric excess (ee).
Critical factors for stereocontrol:
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced via oxidative cleavage of a terminal alkene intermediate. Using OsO₄ and NaIO₄ in a THF/water mixture, the alkene is cleaved to generate the carboxylic acid without epimerization. Post-oxidation, the crude product is purified via flash column chromatography (silica gel, ethyl acetate/heptane gradient) to achieve >98% purity.
Industrial Production Methods
Large-Scale Cyclization and Workup
Pilot-scale synthesis (≥10 kg batches) utilizes continuous flow reactors to enhance heat transfer during cyclization. A mixture of γ-hydroxy carboxylic acid and methanesulfonic acid in 2-methyltetrahydrofuran (2-MeTHF) is pumped through a heated reactor (90°C, residence time: 30 min), achieving 89% conversion. The product is crystallized directly from the reaction mixture by adding heptane, reducing solvent waste by 40% compared to batch processes.
Table 2: Industrial Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time (h) | 8.5 | 1.2 |
| Solvent Consumption (L/kg) | 120 | 72 |
| Purity (%) | 95 | 97 |
Resolution of Racemic Mixtures
Despite the "rac" designation, industrial workflows often employ kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B ) to separate enantiomers. The carboxylic acid is esterified with vinyl acetate in tert-butyl methyl ether, enabling 92% recovery of the (2R,3R)-isomer.
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
“rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.
Scientific Research Applications
Chemical Synthesis
rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid is utilized as a building block in organic synthesis. Its oxolane ring structure allows for various modifications and extensions to create more complex molecules. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.
Biological Studies
Research has indicated potential biological activities related to this compound, particularly in pharmacology:
- Anti-inflammatory Properties: Investigations into its anti-inflammatory effects suggest that it may interact with specific biological targets involved in inflammatory pathways.
- Analgesic Effects: Studies are ongoing to evaluate its efficacy as an analgesic agent, potentially providing new avenues for pain management therapies.
Medicinal Chemistry
The compound is being explored for its therapeutic properties. The presence of both chloro and fluorine atoms may enhance its binding affinity to biological receptors compared to similar compounds lacking these substitutions. This characteristic can lead to the development of more effective drugs with fewer side effects.
Material Science
In material science, rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid is investigated for its potential use in developing new materials with specific properties, such as improved thermal stability or chemical resistance.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various oxolane derivatives, including rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the modulation of NF-kB signaling pathways.
Case Study 2: Synthesis of Novel Drug Candidates
Research conducted at a pharmaceutical lab focused on synthesizing novel drug candidates using rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid as a core structure. The synthesized derivatives exhibited enhanced bioactivity against specific cancer cell lines compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of “rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and functional attributes of rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans, with its analogs:
*†Calculated molecular weights based on formula.
Key Observations:
- Halogenation: The 4-chloro-3-fluorophenyl group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects, which may enhance binding affinity in biological targets compared to non-halogenated analogs like the pyridin-3-yl derivative .
- Ring System : Oxolane (5-membered) vs. oxane (6-membered, as in ) alters ring strain and conformational flexibility, impacting solubility and pharmacokinetics.
- Stereochemistry : The (2R,3R) trans configuration ensures spatial separation of the aryl and carboxylic acid groups, reducing intramolecular interactions and improving stability .
Functional Group Comparisons
- Carboxylic Acid vs. Amide Derivatives : Unlike the amide-functionalized analogs in and , the free carboxylic acid group in the target compound allows for salt formation (e.g., sodium salts), enhancing aqueous solubility for formulation .
- Fluorine vs. Chlorine : Fluorine’s strong electronegativity improves membrane permeability, while chlorine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets .
Pharmacological and Industrial Relevance
- Agrochemicals : Bulky substituents (e.g., 3,5-dimethyl-phenyl-pyrazole) improve resistance to environmental degradation, a trait likely shared by the chloro-fluorophenyl variant .
- Material Science : The propan-2-yl oxane derivative () highlights how alkyl substituents on chiral scaffolds can tailor material properties like thermal stability.
Biological Activity
Overview
The compound rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans is a chiral oxolane carboxylic acid characterized by a fluorinated aromatic moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article compiles various research findings, including synthetic methods, biological assays, and comparative analyses with similar compounds.
Chemical Structure:
- Molecular Formula: C13H12ClFNO3
- Molecular Weight: 283.69 g/mol
Synthesis:
The synthesis of rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid typically involves:
- Starting Materials: 4-chloro-3-fluorobenzaldehyde and ethyl oxalyl chloride.
- Cyclization Reaction: Formation of the oxolane ring through cyclization in the presence of a base (e.g., triethylamine).
- Carboxylation: Introduction of the carboxylic acid group via carbon dioxide.
- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction: It has potential to bind to biological receptors, influencing signaling pathways.
Research Findings
-
Antimicrobial Activity:
- Studies have shown that rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an IC50 value of approximately 50 μM in inhibiting the secretion of virulence factors in pathogenic bacteria .
-
Anti-inflammatory Properties:
- The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it could effectively reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS).
- Cytotoxicity Profiles:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid | Structure | Antimicrobial, Anti-inflammatory | 50 |
| rac-(2R,3R)-2-(4-bromophenyl)oxolane-3-carboxylic acid | Structure | Moderate cytotoxicity | 75 |
| rac-(2R,3R)-2-(4-methylphenyl)oxolane-3-carboxylic acid | Structure | Low antimicrobial activity | 150 |
Case Studies
- Inhibition of Type III Secretion System (T3SS):
- Cytotoxicity Against Cancer Cells:
Q & A
Q. What are the optimized synthetic routes for rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the oxolane ring via cyclization of a diol precursor under acidic conditions.
- Step 2 : Introduction of the 4-chloro-3-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Carboxylic acid functionalization through oxidation of a primary alcohol or hydrolysis of a nitrile group.
Purity Optimization : Use high-performance liquid chromatography (HPLC) or flash chromatography for purification. Monitor stereochemical integrity using chiral stationary phases to avoid racemization .
Q. How is the stereochemical configuration of the compound validated?
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous oxolane derivatives in ).
- NMR Spectroscopy : Compare coupling constants (e.g., ) with known trans-configured oxolanes to confirm diastereomeric geometry .
- Chiral HPLC : Separate enantiomers to confirm the racemic nature (rac- prefix) and assess enantiomeric excess .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Highly polar due to the carboxylic acid group; soluble in DMSO, methanol, or aqueous buffers at neutral pH. Salt formation (e.g., hydrochloride) improves water solubility .
- Stability : Susceptible to decarboxylation under strong acidic/basic conditions. Store at -20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric separation be achieved, and what are the implications for biological activity?
- Method : Use chiral chromatography with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid .
- Biological Implications : Enantiomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors). For example, the (2R,3R)-enantiomer could show higher inhibition potency in kinase assays compared to its counterpart .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Derivatization : Modify substituents on the phenyl ring (e.g., replace Cl/F with other halogens) or oxolane ring (e.g., introduce methyl groups) to assess impact on activity .
- Computational Modeling : Perform molecular docking to predict interactions with biological targets (e.g., cyclooxygenase-2 or GABA receptors) and validate with in vitro assays .
- Comparative Analysis : Benchmark against structurally related compounds (e.g., rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid) to identify critical pharmacophores .
Q. How are contradictory data resolved in interaction studies with biological targets?
- Case Example : If binding assays (SPR) and cellular activity data conflict, conduct orthogonal validation via:
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding .
- Knockout Models : Use CRISPR/Cas9 to eliminate the putative target protein and observe residual activity .
- Statistical Analysis : Apply multivariate regression to account for variables like solvent effects or protein aggregation .
Q. What methodologies are used to identify the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform affinity-based pull-down assays with a biotinylated derivative to capture interacting proteins, followed by LC-MS/MS identification .
- Metabolomics : Track changes in metabolic pathways (e.g., TCA cycle intermediates) using C-isotope labeling in cell cultures treated with the compound .
- Gene Expression Profiling : Use RNA-seq to identify differentially expressed genes post-treatment, focusing on pathways like inflammation or apoptosis .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Root Cause Analysis :
- Catalyst Variability : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in coupling reactions, as ligand choice impacts efficiency .
- Purification Artifacts : Assess whether low yields arise from losses during chromatography or unoptimized elution gradients .
- Mitigation : Reproduce reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
